molecular formula C7H13NO3 B1390177 (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate CAS No. 695183-75-6

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate

Cat. No.: B1390177
CAS No.: 695183-75-6
M. Wt: 159.18 g/mol
InChI Key: KKBQWQJVUYTRDO-WDSKDSINSA-N
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Description

“(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate” is a chemical compound that is a valuable precursor in the synthesis of various pharmaceuticals . It is used in the preparation of Avibactam, a novel diazabicyclooctane non-β-lactamase inhibitor .


Synthesis Analysis

The synthesis of this compound starts from commercially available ethyl-5-hydroxypicolinate and is completed in 10 steps with an overall yield of 23.9% . The synthesis features a novel lipase-catalyzed resolution .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and includes a piperidine ring, which is a common feature in many pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a lipase-catalyzed resolution and a one-pot debenzylation/sulfation reaction .

Biochemical Analysis

Biochemical Properties

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is known to participate in several biochemical reactions, primarily due to its ability to interact with specific enzymes and proteins. One of the key enzymes it interacts with is lipase, which catalyzes the hydrolysis of ester bonds. The interaction between this compound and lipase is stereospecific, meaning that the enzyme recognizes and acts on the specific stereoisomer of the compound . Additionally, this compound can interact with other biomolecules such as amino acids and peptides, forming hydrogen bonds and other non-covalent interactions that influence its biochemical properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied to understand its potential applications. This compound has been shown to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). By modulating these pathways, this compound can affect gene expression and cellular metabolism . For example, it has been observed to enhance the expression of certain genes involved in metabolic processes, leading to increased cellular energy production and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The hydroxyl and carboxylate groups of the compound allow it to form hydrogen bonds and ionic interactions with target proteins and enzymes. These interactions can lead to enzyme inhibition or activation, depending on the nature of the target molecule . For instance, this compound has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage and subsequent cellular effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to high temperatures or extreme pH levels can lead to its breakdown, resulting in reduced efficacy. In in vitro and in vivo studies, this compound has demonstrated sustained effects on cellular function, including enhanced metabolic activity and gene expression over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to enhance metabolic activity and promote cellular growth without causing significant adverse effects . At higher doses, it can lead to toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidation of the compound, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within cells. Additionally, this compound can affect the levels of other metabolites, such as amino acids and nucleotides, by modulating their synthesis and degradation pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s cellular effects and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . For example, it has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can localize to the nucleus, affecting gene expression and chromatin structure.

Properties

IUPAC Name

methyl (2S,5S)-5-hydroxypiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBQWQJVUYTRDO-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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